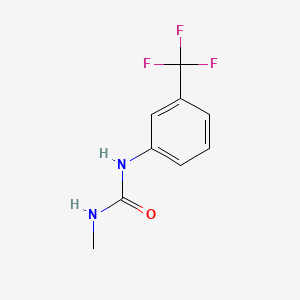

Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-

CAS No.: 3032-40-4

Cat. No.: VC3769795

Molecular Formula: C9H9F3N2O

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3032-40-4 |

|---|---|

| Molecular Formula | C9H9F3N2O |

| Molecular Weight | 218.18 g/mol |

| IUPAC Name | 1-methyl-3-[3-(trifluoromethyl)phenyl]urea |

| Standard InChI | InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) |

| Standard InChI Key | SPOVEJAPXRPMBI-UHFFFAOYSA-N |

| SMILES | CNC(=O)NC1=CC=CC(=C1)C(F)(F)F |

| Canonical SMILES | CNC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Introduction

Chemical Identity and Structure

Molecular Characteristics

Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- possesses the molecular formula C9H9F3N2O with a molecular weight of 218.18 g/mol . The structure features a urea functional group where one nitrogen atom is bonded to a methyl group and the other to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF3) substituent at the meta position of the phenyl ring significantly influences the compound's electronic properties and reactivity patterns.

Nomenclature and Identifiers

The compound is referenced through various systematic and common names in scientific literature. Table 1 summarizes the primary identifiers associated with this compound.

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-3-[3-(trifluoromethyl)phenyl]urea |

| CAS Registry Number | 3032-40-4 |

| Molecular Formula | C9H9F3N2O |

| Molecular Weight | 218.18 g/mol |

| InChI | InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) |

| InChIKey | SPOVEJAPXRPMBI-UHFFFAOYSA-N |

| SMILES | CNC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Table 1: Key identifiers and properties of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-

The compound is also known by several synonyms, including:

-

3-[3-(trifluoromethyl)phenyl]-1-methylurea

-

Fluometuron-desmethyl

-

N-methyl-N'-[3-(trifluoromethyl)phenyl]urea

Physical and Chemical Properties

Structural Features

The distinguishing structural feature of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- is the trifluoromethyl group at the meta position of the phenyl ring. This electronegative substituent significantly affects the electronic distribution within the molecule, influencing its chemical behavior and interactions. The urea functionality (-NH-CO-NH-) provides hydrogen bonding capabilities, an important factor in intermolecular interactions and solubility characteristics .

Physical Characteristics

While detailed physical property data is limited in the available literature, the compound can be classified as a 1-methyl-3-phenylurea derivative . Based on structurally similar compounds, it likely exists as a crystalline solid at ambient temperature. The presence of the trifluoromethyl group enhances its lipophilicity compared to non-fluorinated analogues.

Environmental Significance

Metabolic Relationship to Fluometuron

Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- is identified as desmethyl fluometuron (DMF), a primary metabolite of the herbicide fluometuron (FLM) . This relationship positions the compound as an important marker for monitoring fluometuron degradation in agricultural environments. The metabolic transformation involves the demethylation of fluometuron, resulting in the formation of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-.

Environmental Fate in Soil Systems

Studies investigating the environmental behavior of this compound have revealed significant insights into its fate in soil ecosystems:

Soil Sorption Characteristics

Research demonstrates that Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- exhibits stronger soil sorption properties compared to its parent compound. In batch sorption experiments, this compound showed considerably higher sorption percentages (45-90%) than fluometuron (19-65% in reduced-tillage soils) . This enhanced sorption capacity is attributed to the presence of nonsubstituted amino groups that facilitate binding to soil organic carbon.

Table 2 presents a comparison of soil sorption percentages for fluometuron and its metabolites:

| Compound | Sorption Percentage Range | Contributing Factors |

|---|---|---|

| Fluometuron | 19-65% (RT soils) | Lower affinity for soil organic matter |

| Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | 45-90% | Nonsubstituted amino groups facilitating organic carbon binding |

| Trifluoromethyl phenyl urea (TFMPU) | 45-91% | Similar mechanism to DMF |

| Trifluoromethyl aniline (TFMA) | 45-98% | Greatest affinity due to nonsubstituted aniline group |

Table 2: Comparative soil sorption characteristics of fluometuron and its metabolites

Persistence and Transformation Pathways

The persistence of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- in soil environments varies according to soil management practices. Research indicates that this compound dissipates more rapidly in reduced-tillage (RT) soil compared to no-tillage (NT) soil . This differential behavior suggests that soil management practices significantly influence the environmental fate of this metabolite.

The degradation pathway continues with the transformation of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- to trifluoromethyl phenyl urea (TFMPU) and ultimately to trifluoromethyl aniline (TFMA) . This sequential degradation pattern represents a complete denitrification process of the original herbicide fluometuron.

Influence of Soil Organic Carbon

A strong correlation exists between soil organic carbon content and the sorption behavior of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-. Soils with elevated organic carbon levels, particularly those under conservation tillage practices, demonstrate enhanced sorption capacity for this compound . This relationship helps explain the extended persistence observed in no-tillage soils compared to conventional tillage systems.

Nuclear magnetic resonance (NMR) analysis of humic acid extracts from different soil management regimes indicates similar patterns of functional groups, though the potential capacity for sorption appears greater in no-tillage soils compared to conventional tillage systems .

Applications and Research Significance

Environmental Monitoring Applications

As a metabolite of fluometuron, Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- serves as an important biomarker for monitoring the environmental fate and persistence of this herbicide in agricultural ecosystems . Its detection and quantification in soil samples provide valuable insights into degradation patterns and the long-term environmental impact of fluometuron applications.

Agricultural Management Implications

Understanding the behavior of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- in different soil management systems has significant implications for agricultural practices. The differential sorption and dissipation patterns observed across various tillage regimes highlight the importance of soil management considerations when applying herbicides like fluometuron . This knowledge can inform more sustainable agricultural management strategies that minimize environmental contamination while maintaining effective weed control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume